N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a chlorophenoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Chlorophenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-(4-chlorophenoxy)propyl bromide under basic conditions.
Attachment of the Furan-2-carboxamide Moiety: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group on the benzimidazole ring can be reduced to an amine using hydrogenation.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death . The molecular targets include the catalytic domain of PARP, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-(4-chlorophenoxy)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide .
- N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide .
Uniqueness
N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide is unique due to its specific combination of a benzimidazole core, a furan ring, and a chlorophenoxypropyl group, which together contribute to its potent PARP inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[2-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-8-10-18(11-9-17)29-16-4-14-27-20-6-2-1-5-19(20)26-22(27)12-13-25-23(28)21-7-3-15-30-21/h1-3,5-11,15H,4,12-14,16H2,(H,25,28) |
InChI Key |
MWLSVYWSHBMHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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